G-Protein Activation Potency: GMP-PNP Demonstrates Intermediate Efficacy Compared to GTPγS and GMP-PCP in Adenylate Cyclase Stimulation
In a direct comparative study on pigeon erythrocyte membrane adenylate cyclase, metabolically stable GTP analogs were found to be 10-40 times more potent activators than GTP itself. GMP-PNP (Gpp(NH)p) exhibited an intermediate activation potency, being more effective than GMP-PCP (Gpp(CH2)p) but less effective than GTPγS [1].
| Evidence Dimension | Activation potency of adenylate cyclase (rank order) |
|---|---|
| Target Compound Data | GMP-PNP (Gpp(NH)p) |
| Comparator Or Baseline | GTPγS > Gpp(NH)p > Gpp(CH2)p > GTP |
| Quantified Difference | Ranked 2nd out of 3 analogs tested; more effective than Gpp(CH2)p, less effective than GTPγS. |
| Conditions | Pigeon erythrocyte membrane adenylate cyclase assay |
Why This Matters
This rank-order potency informs selection when a specific level of G-protein activation is required, avoiding the maximal stimulation of GTPγS or the weaker effect of GMP-PCP.
- [1] Pfeuffer T, Helmreich EJ. Activation of pigeon erythrocyte membrane adenylate cyclase by guanylnucleotide analogues and separation of a nucleotide binding protein. J Biol Chem. 1975;250(3):867-876. View Source
